molecular formula C14H14N4OS B12927002 2-(6-(benzylthio)-9H-purin-9-yl)ethanol CAS No. 2881-90-5

2-(6-(benzylthio)-9H-purin-9-yl)ethanol

Cat. No.: B12927002
CAS No.: 2881-90-5
M. Wt: 286.35 g/mol
InChI Key: GQBCTNNUQRHJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Benzylthio)-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound features a purine base with a benzylthio group at the 6-position and an ethanol group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(benzylthio)-9H-purin-9-yl)ethanol typically involves multiple steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with benzylthiol to introduce the benzylthio group at the 6-position. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Alkylation: The resulting 6-(benzylthio)purine is then subjected to an alkylation reaction with ethylene oxide or a similar reagent to introduce the ethanol group at the 9-position. This step may require a catalyst such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzylthio group can be reduced to a thiol group under specific conditions.

    Substitution: The purine ring can participate in various substitution reactions, particularly at the 6-position if the benzylthio group is a leaving group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(6-(benzylthio)-9H-purin-9-yl)acetaldehyde or 2-(6-(benzylthio)-9H-purin-9-yl)acetic acid.

    Reduction: Formation of 2-(6-(thiol)-9H-purin-9-yl)ethanol.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-(benzylthio)-9H-purin-9-yl)ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA, RNA, and proteins. It serves as a model compound to investigate the binding affinities and specificities of purine-based ligands.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors involved in various diseases, including cancer and viral infections.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 2-(6-(benzylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and the ethanol moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9H-purine: Lacks the ethanol group, making it less soluble in water and potentially altering its biological activity.

    2-(6-(Methylthio)-9H-purin-9-yl)ethanol: Has a methylthio group instead of a benzylthio group, which may affect its reactivity and binding properties.

    2-(6-(Benzylthio)-9H-purin-9-yl)methanol: Has a methanol group instead of an ethanol group, which may influence its solubility and reactivity.

Uniqueness

2-(6-(Benzylthio)-9H-purin-9-yl)ethanol is unique due to the presence of both the benzylthio and ethanol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2881-90-5

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

2-(6-benzylsulfanylpurin-9-yl)ethanol

InChI

InChI=1S/C14H14N4OS/c19-7-6-18-10-17-12-13(18)15-9-16-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2

InChI Key

GQBCTNNUQRHJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.